molecular formula C11H20NNaO4S2 B12680420 Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate CAS No. 63693-67-4

Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate

Cat. No.: B12680420
CAS No.: 63693-67-4
M. Wt: 317.4 g/mol
InChI Key: HYQSMSAETKNXMP-DQMXGCRQSA-M
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Description

Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate typically involves a multi-step process. One common method includes the reaction of octylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a thiosulphate source under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate undergoes various chemical reactions, including:

    Oxidation: The thiosulphate group can be oxidized to form sulfonates or sulfates.

    Reduction: The compound can be reduced under specific conditions to yield thiols or other reduced sulfur species.

    Substitution: The octylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of substituted amides or thiosulphates.

Scientific Research Applications

Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is employed in various industrial processes, such as the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate involves its interaction with molecular targets through its functional groups. The thiosulphate group can donate sulfur atoms, facilitating the conversion of certain substrates. The octylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Sodium thiosulphate: A simpler compound with similar sulfur-donating properties but lacking the octylamino and propenyl groups.

    Octylamine derivatives: Compounds with similar alkylamine structures but different functional groups, leading to varied reactivity and applications.

    Thioesters: Compounds containing sulfur and carbonyl groups, often used in similar synthetic and industrial applications.

Uniqueness

Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

63693-67-4

Molecular Formula

C11H20NNaO4S2

Molecular Weight

317.4 g/mol

IUPAC Name

sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane

InChI

InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-;

InChI Key

HYQSMSAETKNXMP-DQMXGCRQSA-M

Isomeric SMILES

CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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